molecular formula C18H20N4O3S B15122415 2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole

2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole

Cat. No.: B15122415
M. Wt: 372.4 g/mol
InChI Key: GMIVHCBIDHNAKK-UHFFFAOYSA-N
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Description

2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the imidazole derivative, which is then reacted with an azetidine derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with an oxazole derivative to yield the final product. The reactions typically require the use of polar solvents, such as dimethylformamide (DMF), and catalysts, such as trifluoroacetic acid (TFA), to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions. Substitution reactions may require the use of polar aprotic solvents and elevated temperatures to achieve high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the oxazole ring may produce oxazolidines. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-methyl-4-[4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]sulfonylphenyl]-1,3-oxazole

InChI

InChI=1S/C18H20N4O3S/c1-13-19-7-8-21(13)9-15-10-22(11-15)26(23,24)17-5-3-16(4-6-17)18-12-25-14(2)20-18/h3-8,12,15H,9-11H2,1-2H3

InChI Key

GMIVHCBIDHNAKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C

Origin of Product

United States

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